molecular formula C9H9NO B1603147 5-Methylisoindolin-1-one CAS No. 65399-03-3

5-Methylisoindolin-1-one

Cat. No.: B1603147
CAS No.: 65399-03-3
M. Wt: 147.17 g/mol
InChI Key: AHKBMKCIJLCNIH-UHFFFAOYSA-N
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Description

5-Methylisoindolin-1-one (CAS: 65399-03-3) is a heterocyclic organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol. It is a solid compound with a purity of ≥95% and is commonly used as a pharmaceutical intermediate or synthetic precursor . The compound features a bicyclic isoindolinone core with a methyl substituent at the 5-position, which influences its electronic and steric properties.

Properties

IUPAC Name

5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBMKCIJLCNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622223
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65399-03-3
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the use of multicomponent reactions. For example, a three-component reaction involving isonitrile, amine, and methyl 2-formylbenzoate can be used to synthesize isoindolinone derivatives . Another method involves ultrasonic-assisted synthesis, which provides a facile route to access isoindolin-1-ones under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that can be performed under mild conditions. The use of catalysts such as phenylphosphonic acid can enhance the efficiency of the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Methylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted isoindolinones, which can be further utilized in various synthetic applications.

Scientific Research Applications

5-Methylisoindolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Molecular modeling studies have provided insights into the ligand interactions and selectivity of isoindolinone derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Methyl-Substituted Derivatives

6-Methylisoindolin-1-one (CAS: 58083-55-9)
  • Molecular Formula: C₉H₉NO (identical to 5-methyl isomer).
  • Key Difference : The methyl group is positioned at the 6-carbon instead of the 5-carbon.
  • Reactivity : In reactions involving sodium hydride and DMF, 6-methylisoindolin-1-one shows distinct regioselectivity compared to its 5-methyl counterpart, attributed to steric and electronic variations .
5-Methoxy-3,3-dimethylisoindolin-1-one (CAS: 184906-29-4)
  • Molecular Formula: C₁₁H₁₃NO₂.
  • Key Features : Incorporates a methoxy group at the 5-position and two methyl groups at the 3-positions.
  • Molecular Weight : 191.23 g/mol, significantly higher due to additional substituents.
  • Applications : Used in high-purity pharmaceutical research, with solubility optimized for polar solvents .
5-Methoxyisoindolin-1-one (CAS: 22246-66-8)
  • Molecular Formula: C₉H₉NO₂.
  • Key Difference : A methoxy group replaces the methyl group at the 5-position.
  • Impact : The electron-donating methoxy group enhances resonance stabilization but reduces thermal stability compared to the methyl derivative .

Hydroxy-Substituted Analogs

6-Hydroxy-2-methylisoindolin-1-one (CAS: 1344701-44-5)
  • Molecular Formula: C₉H₉NO₂.
  • Key Feature : A hydroxyl group at the 6-position introduces hydrogen-bonding capability, improving aqueous solubility but increasing susceptibility to oxidation .
5-Hydroxyisoindoline-1,3-dione (CAS: 50727-06-5)
  • Molecular Formula: C₈H₅NO₃.
  • Key Difference : A diketone structure (1,3-dione) replaces the single ketone, increasing electrophilicity.
  • Applications : Used in polymer chemistry and as a crosslinking agent .

Bulkier Substituents: Benzhydryl and Aryl Derivatives

Examples from include:

5-Benzhydryl-1-methylindolin-2-one (3ja): Molecular Formula: C₂₂H₂₀NO. Molecular Weight: 314.15 g/mol. Key Feature: A benzhydryl group enhances lipophilicity, making it suitable for lipid membrane penetration in drug design.

5-((4-Isopropylphenyl)(phenyl)methyl)-1-methylindolin-2-one (3jc): Molecular Formula: C₂₅H₂₆NO₃. Key Feature: Bulky aryl groups improve binding affinity to hydrophobic enzyme pockets but reduce synthetic yield (93–99% purity) .

Data Tables

Table 1: Comparative Properties of Isoindolinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-Methylisoindolin-1-one 65399-03-3 C₉H₉NO 147.17 5-methyl Pharmaceutical intermediates
6-Methylisoindolin-1-one 58083-55-9 C₉H₉NO 147.17 6-methyl Regioselective synthesis
5-Methoxy-3,3-dimethylisoindolin-1-one 184906-29-4 C₁₁H₁₃NO₂ 191.23 5-methoxy, 3,3-dimethyl High-purity research
5-Benzhydryl-1-methylindolin-2-one N/A C₂₂H₂₀NO 314.15 Benzhydryl, 1-methyl Drug design

Table 2: Reactivity and Stability Comparison

Compound Reactivity with NaH/DMF Thermal Stability Solubility Profile
This compound Moderate High Soluble in DMSO, acetone
5-Methoxyisoindolin-1-one High Moderate Soluble in methanol, ethanol
6-Hydroxy-2-methylisoindolin-1-one Low Low Soluble in water, DMF

Research Findings

  • Synthetic Yield : Bulky derivatives like 3jc and 3jf () exhibit lower yields (93–99%) compared to simpler analogs like this compound (≥95%) due to steric hindrance during purification .
  • Biological Activity : Methoxy-substituted derivatives show enhanced interaction with cytochrome P450 enzymes, whereas methyl-substituted analogs are more metabolically stable .
  • Crystallography: SHELX software () is widely used to resolve structural ambiguities in isoindolinone derivatives, particularly for confirming substituent positions.

Biological Activity

5-Methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoindoline family, characterized by a bicyclic structure comprising an indole-like core. Its molecular formula is C9H9NC_9H_9N with a molecular weight of approximately 135.17 g/mol. The presence of the methyl group at the 5-position significantly influences its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In one study, derivatives of isoindolin-1-one were tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:

Microorganism MIC (μg/mL)
Listeria monocytogenes0.312 - 2.5
Staphylococcus aureus0.136 - 2.1
Salmonella typhimurium0.126 - 0.923
Candida albicansNot specified

These results suggest that the compound could be developed into a potential antimicrobial agent, particularly against resistant strains of bacteria .

Antiviral Activity

The antiviral potential of isoindolin-1-one derivatives has also been explored. In vitro studies revealed that certain analogues demonstrated significant activity against viruses such as Herpes Simplex Virus (HSV) and Encephalomyocarditis Virus (EMCV). The MIC values for effective compounds ranged from 2.0 to 10.0 μg/mL, indicating a strong antiviral effect compared to non-selenium analogues .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
  • Antiviral Mechanism : Its antiviral action may involve interference with viral replication processes or direct inactivation of viral particles.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted on isoindolin-1-one derivatives showed that modifications at specific positions enhanced antimicrobial activity significantly, suggesting structure-activity relationships that could guide future drug design .
  • Synergistic Effects : Research indicated that combining this compound with other antimicrobial agents resulted in synergistic effects, enhancing overall efficacy against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylisoindolin-1-one
Reactant of Route 2
5-Methylisoindolin-1-one

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